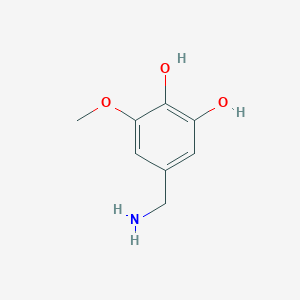

5-(Aminomethyl)-3-methoxybenzene-1,2-diol

Description

Contextualization within Catecholamine and Catechol Derivative Chemistry

The chemical backbone of 5-(Aminomethyl)-3-methoxybenzene-1,2-diol is the catechol moiety, also known as 1,2-dihydroxybenzene. wikipedia.org This simple organic compound is the parent structure for a vast family of naturally occurring and synthetic molecules. wikipedia.orgmappingignorance.org Most notably, it is the core of catecholamines, a critical class of neurotransmitters and hormones that includes dopamine (B1211576), norepinephrine (B1679862), and epinephrine (B1671497). researchgate.net These endogenous compounds regulate a wide array of physiological and cognitive processes, from mood and attention to the "fight or flight" response. researchgate.net

The defining feature of catecholamines is the presence of an amine-containing side chain attached to the catechol ring. This compound shares this characteristic with its aminomethyl group. However, the additional methoxy (B1213986) group on the benzene (B151609) ring distinguishes it from the primary endogenous catecholamines. This substitution is significant as it can modulate the compound's electronic properties, solubility, and metabolic stability, potentially leading to altered biological activity. The metabolism of catecholamines is a complex process involving enzymes like monoamine oxidase and catechol-O-methyl transferase, which are responsible for their degradation. wikipedia.orgnih.gov The specific substitution pattern of this compound suggests it could interact with the biological pathways of natural catecholamines, but with modified efficacy or duration of action.

Historical Overview of Research on Analogous Compounds

The study of catechol and its derivatives has a rich history. Catechol itself was first isolated in 1839 by Edgar Hugo Emil Reinsch through the distillation of catechin, a substance derived from the catechu plant. wikipedia.org Early research focused on its chemical properties and its role as a building block in organic synthesis. chemeurope.com It was also historically used as a developing agent in black-and-white photography. chemeurope.com

The field of catecholamine research began to flourish in the early 20th century, with significant discoveries elucidating the roles of adrenaline (epinephrine) and noradrenaline (norepinephrine) in the sympathetic nervous system. wikipedia.org A pivotal moment in understanding catecholamine function was the identification of the enzymes responsible for their metabolism, which helped to explain how their signaling is terminated. wikipedia.orgnih.gov The development of synthetic analogs of catecholamines has been a continuous effort in medicinal chemistry, aiming to create drugs with more specific actions and improved therapeutic properties.

Significance of the Aminomethyl-Methoxy-Catechol Scaffold in Medicinal and Organic Chemistry Research

In medicinal chemistry, a "scaffold" refers to the core structure of a molecule that provides the framework for attaching various functional groups. nih.govchemrxiv.org The aminomethyl-methoxy-catechol scaffold of this compound is a promising platform for the design of new bioactive compounds. The catechol portion of the scaffold is known to be a key feature in many compounds with diverse biological activities, including anti-cancer, anti-inflammatory, and antioxidant properties. researchgate.net

The aminomethyl group provides a basic center that can engage in ionic interactions with biological targets such as receptors and enzymes. The methoxy group, on the other hand, can influence the compound's lipophilicity and its ability to cross cell membranes. This group can also sterically hinder or enhance binding to target proteins. The strategic combination of these functional groups on a catechol core can lead to compounds with finely tuned pharmacological profiles. The exploration of such scaffolds is a central theme in drug discovery, with the goal of developing new therapeutic agents with improved efficacy and selectivity. nih.gov

Current Research Gaps and Future Directions in Theoretical Exploration

Despite the potential interest in this compound, there is a notable lack of specific research on this particular compound in the scientific literature. This represents a significant research gap. The exploration of this molecule is currently in a theoretical and speculative stage.

Future research should focus on several key areas. Firstly, the synthesis of this compound needs to be developed and optimized. This would provide the necessary material for experimental evaluation. Secondly, its physicochemical properties, such as its pKa, solubility, and stability, should be characterized.

From a theoretical perspective, computational studies, such as molecular docking, could be employed to predict potential biological targets for this compound. By comparing its structure to known ligands of catecholamine receptors and other related proteins, researchers could generate hypotheses about its potential pharmacological effects. Furthermore, investigating its metabolic fate, both in silico and in vitro, would be crucial to understanding its potential as a drug candidate. Addressing these research gaps will be essential to uncovering the potential applications of this compound in medicinal chemistry and beyond. The broader field of catecholamine research also has remaining questions, particularly concerning the precise roles of different catecholaminergic pathways in complex neurological processes and the development of more targeted therapies. researchgate.netnih.gov

Data Tables

Table 1: Predicted Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₁₁NO₃ | - |

| Molecular Weight | 169.18 g/mol | - |

| XLogP3 | 0.5 | Computational Prediction |

| Hydrogen Bond Donor Count | 3 | Computational Prediction |

| Hydrogen Bond Acceptor Count | 4 | Computational Prediction |

| Rotatable Bond Count | 3 | Computational Prediction |

| Exact Mass | 169.0739 g/mol | Computational Prediction |

| Topological Polar Surface Area | 78.9 Ų | Computational Prediction |

| Heavy Atom Count | 12 | Computational Prediction |

| Complexity | 169 | Computational Prediction |

Note: The properties in this table are computationally predicted and have not been experimentally verified.

Structure

3D Structure

Properties

IUPAC Name |

5-(aminomethyl)-3-methoxybenzene-1,2-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3/c1-12-7-3-5(4-9)2-6(10)8(7)11/h2-3,10-11H,4,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQXGPLOPHTVIQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)O)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30695261 | |

| Record name | 5-(Aminomethyl)-3-methoxybenzene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30695261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79294-82-9 | |

| Record name | 5-(Aminomethyl)-3-methoxybenzene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30695261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Approaches for 5 Aminomethyl 3 Methoxybenzene 1,2 Diol

Retrosynthetic Analysis of the 5-(Aminomethyl)-3-methoxybenzene-1,2-diol Scaffold

A retrosynthetic analysis of this compound identifies key bond disconnections and strategic precursors. The primary disconnection is at the C-N bond of the aminomethyl group, leading to a benzyl (B1604629) halide or a related electrophile and an amine source. This disconnection suggests a forward synthesis involving the amination of a suitable benzylic intermediate.

A further disconnection of the C-C bond between the aromatic ring and the aminomethyl substituent points towards a precursor aldehyde, 3,4-dihydroxy-5-methoxybenzaldehyde. This aldehyde is a crucial intermediate that can be synthesized from more readily available starting materials. The catechol and methoxy (B1213986) functionalities on the aromatic ring are considered as pre-installed, guiding the selection of the initial building blocks.

Established Synthetic Routes to this compound

Established synthetic routes to this compound can be categorized into convergent and linear approaches, primarily differing in how the key fragments are assembled.

Convergent Synthesis Approaches

Convergent syntheses involve the separate preparation of key intermediates that are then combined in the final stages. For this compound, a convergent approach would typically involve the synthesis of a protected catechol-containing fragment and a separate aminomethyl synthon. However, due to the reactivity of the catechol group, a more common strategy that can be considered semi-convergent involves the late-stage introduction of the amino group to a pre-functionalized aromatic ring.

One such approach involves the synthesis of 3,4-dihydroxy-5-methoxybenzaldehyde, which is then coupled with an amine-containing nucleophile. nih.gov For instance, a reductive amination reaction between the aldehyde and a suitable amine source, such as ammonia (B1221849) or a protected amine, followed by deprotection, would yield the final product. masterorganicchemistry.com

Linear Synthesis Strategies

Linear synthesis strategies build the molecule in a stepwise fashion from a single starting material. A plausible linear synthesis of this compound would commence with a commercially available and appropriately substituted benzene (B151609) derivative.

A common starting material for such a synthesis is vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde). A typical linear sequence would involve:

Protection of the phenolic hydroxyl group: To prevent unwanted side reactions.

Introduction of a second hydroxyl group: This can be achieved through various methods, such as the Dakin oxidation of a salicylaldehyde (B1680747) derivative. researchgate.net

Functional group transformation of the aldehyde: The aldehyde can be converted to the aminomethyl group through a multi-step sequence, such as reduction to an alcohol, conversion to a halide, and subsequent amination via methods like the Gabriel synthesis. wikipedia.orgnrochemistry.comlibretexts.orgmasterorganicchemistry.comorganic-chemistry.org

Deprotection: Removal of any protecting groups to yield the final catechol product.

An alternative linear approach starts with 3,4,5-trihydroxybenzoic acid, which can undergo selective methylation and functional group manipulations to arrive at the target compound.

| Reaction Step | Reagents and Conditions | Representative Yield (%) |

| Bromination of Vanillin | Br2, Acetic Acid | ~85 |

| Hydrolysis of 5-bromovanillin | Cu catalyst, NaOH, H2O | ~70 |

| Reductive Amination of Aldehyde | NH3, H2/Pd, or NaBH3CN | 60-80 |

| Gabriel Synthesis from Benzyl Halide | Potassium phthalimide, then hydrazine | 70-90 |

This table presents representative yields for key transformations that could be employed in the synthesis of this compound, based on analogous reactions reported in the literature.

Novel and Emerging Synthetic Pathways

Recent advancements in synthetic methodology offer more efficient and environmentally benign routes to this compound.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of catechols and their derivatives to minimize waste and the use of hazardous substances. rsc.orgrsc.orgnih.gov Key green approaches applicable to the synthesis of this compound include:

Biocatalysis: The use of enzymes or whole-cell systems can enable the direct and selective hydroxylation of aromatic precursors to form the catechol moiety under mild conditions, reducing the need for harsh reagents and protecting groups. rsc.orgresearchgate.net

Catalytic Hydrogenation: The use of catalytic hydrogenation for the reduction of a nitrile or an oxime precursor to the aminomethyl group is an atom-economical alternative to stoichiometric reducing agents.

Solvent Selection: The replacement of hazardous organic solvents with greener alternatives, such as water or bio-derived solvents, is a critical aspect of green synthesis. rsc.org The Mannich reaction of catechol with formaldehyde (B43269) and secondary amines has been shown to proceed smoothly in water. rsc.org

| Green Chemistry Approach | Description | Potential Advantage |

| Biocatalytic hydroxylation | Use of enzymes (e.g., dioxygenases) to introduce hydroxyl groups onto an aromatic ring. rsc.orgresearchgate.net | High selectivity, mild reaction conditions, reduced waste. |

| Catalytic Reductive Amination | Use of a catalyst (e.g., Pd/C) and H2 gas to convert an aldehyde to an amine in the presence of ammonia. | High atom economy, avoids stoichiometric waste. |

| Aqueous Synthesis | Performing reactions in water as the solvent. rsc.org | Reduced environmental impact, improved safety. |

This table highlights potential green chemistry approaches for the synthesis of this compound and their advantages.

Chemo- and Regioselective Synthesis Challenges and Solutions

The synthesis of this compound is complicated by the presence of multiple reactive functional groups, necessitating careful control of chemo- and regioselectivity. purechemistry.org

Chemoselectivity: The primary challenge is the selective transformation of one functional group in the presence of others, particularly the sensitive catechol moiety which is prone to oxidation.

Solution: The use of protecting groups for the catechol hydroxyls, such as benzyl or silyl (B83357) ethers, is a common strategy to prevent their reaction during subsequent synthetic steps. Alternatively, milder reaction conditions and chemoselective reagents can be employed. For example, sodium cyanoborohydride (NaBH3CN) can selectively reduce an imine in the presence of an aldehyde during reductive amination. masterorganicchemistry.com

Regioselectivity: The introduction of substituents onto the aromatic ring must be precisely controlled to achieve the desired 1,2,3,5-substitution pattern.

Solution: The directing effects of the existing substituents on the aromatic ring can be exploited to guide the position of incoming groups. For instance, in the synthesis from vanillin, the hydroxyl and methoxy groups direct electrophilic substitution to the 5-position. Modern catalytic methods, such as palladium-catalyzed C-H activation, can also offer high regioselectivity in the functionalization of phenols. nih.gov

The regioselective reaction of thiols with catechol estrogens has been studied, providing insights into the reactivity of the catechol ring that can be extrapolated to other nucleophilic additions. nih.gov

Precursor Compounds and Intermediate Reactivity in this compound Elaboration

The successful synthesis of this compound is critically dependent on the strategic selection and handling of precursor compounds and their reactive intermediates. The catechol nucleus is susceptible to oxidation, particularly under basic or aerobic conditions, which can lead to the formation of highly reactive o-quinones and subsequent polymerization. rsc.org Therefore, careful consideration of protecting groups is often necessary.

A plausible synthetic route to this compound involves the preparation of a key intermediate, 5-formyl-3-methoxybenzene-1,2-diol . This aldehyde can then be converted to the target aminomethyl compound via reductive amination.

Synthesis of 5-formyl-3-methoxybenzene-1,2-diol:

While a direct, high-yielding synthesis of 5-formyl-3-methoxybenzene-1,2-diol is not prominently reported, it can be conceptually derived from related compounds. One potential precursor is 5-(hydroxymethyl)-3-methoxybenzene-1,2-diol . researchgate.net The selective oxidation of the hydroxymethyl group to an aldehyde in the presence of a sensitive catechol moiety is a significant challenge.

Enzymatic Oxidation: Enzymes such as alcohol oxidases could potentially offer a mild and selective method for this transformation. mdpi.com

Chemical Oxidation: Careful selection of mild oxidizing agents would be crucial to avoid over-oxidation or degradation of the catechol ring.

An alternative approach involves the use of protecting groups. The catechol hydroxyls can be protected, for instance, as a cyclic acetal (B89532) or ketal, allowing for more robust chemical transformations on other parts of the molecule. Following the necessary modifications, the protecting group can be removed under mild conditions. nih.govrsc.org

Reactivity of Intermediates:

The reactivity of the key aldehyde intermediate, 5-formyl-3-methoxybenzene-1,2-diol, is central to the final amination step.

Reductive Amination: This is a cornerstone reaction for the synthesis of amines. It can be achieved through chemical methods using a reducing agent in the presence of an amine source (e.g., ammonia) or, more attractively, through biocatalysis.

Biocatalytic Reductive Amination: Transaminases are highly effective biocatalysts for the conversion of ketones and aldehydes to chiral amines. The use of ω-transaminases is particularly advantageous as they can accept a broad range of substrates. A chemoenzymatic approach, combining chemical synthesis of the aldehyde precursor with an enzymatic amination step, represents a powerful strategy. rsc.org

The following table outlines key precursor compounds and their roles in the synthesis of this compound.

| Precursor Compound | Role in Synthesis | Key Transformation |

| 3-Methoxybenzene-1,2-diol (Guaiacol derivative) | Starting Material | Formylation or hydroxymethylation at the 5-position |

| 5-(Hydroxymethyl)-3-methoxybenzene-1,2-diol | Intermediate | Selective oxidation to the corresponding aldehyde |

| 5-Formyl-3-methoxybenzene-1,2-diol | Key Intermediate | Reductive amination to the target primary amine |

| Protected Catechol Derivatives | Strategic Intermediates | Allow for less sensitive chemical manipulations |

Scale-Up Considerations for Research and Development Purposes

Transitioning the synthesis of this compound from a laboratory-scale procedure to a larger scale suitable for research and development purposes introduces a new set of challenges that must be addressed to ensure efficiency, safety, and reproducibility.

Challenges in Scaling Up Catechol Synthesis:

Toxicity and Instability: Catechols and their derivatives can be toxic to microorganisms, which can be a significant hurdle in whole-cell biocatalytic processes. nih.gov Furthermore, the instability of catechols towards oxidation necessitates careful control of reaction conditions, such as pH and oxygen levels, to prevent the formation of polymeric byproducts. rsc.org The use of antioxidants or performing reactions under an inert atmosphere may be required.

Purification: The purification of polar compounds like catecholamines can be challenging. The presence of closely related impurities and the potential for degradation during purification steps such as chromatography require the development of robust and efficient separation protocols. The high water solubility of many catechols can also complicate extraction and isolation procedures.

Process Safety: The use of hazardous reagents in chemical synthesis steps, such as strong acids, bases, or oxidizing agents, requires careful handling and engineering controls, especially at a larger scale.

Strategies for Successful Scale-Up:

Process Optimization: Thorough optimization of reaction parameters, including temperature, pressure, reaction time, and catalyst loading, is crucial for maximizing yield and minimizing byproduct formation.

Continuous Flow Chemistry: For biocatalytic steps, continuous flow reactors can offer significant advantages over batch processes. They allow for better control of reaction parameters, improved safety, and can facilitate the integration of reaction and separation steps. Immobilized enzymes are particularly well-suited for continuous flow applications.

Integrated Bioprocessing: In biocatalytic production, integrating the bioconversion step with in-situ product removal can overcome issues of product toxicity and feedback inhibition. nih.gov For example, the use of adsorbent resins to continuously remove the toxic catechol product from the reaction mixture has been shown to be an effective strategy. nih.gov

Downstream Processing: The development of an efficient and scalable downstream processing strategy is paramount. This may involve techniques such as crystallization, precipitation, or specialized chromatographic methods to isolate the final product with high purity.

The table below highlights key considerations and potential solutions for the scale-up of this compound synthesis.

| Scale-Up Consideration | Challenge | Potential Solution |

| Biocatalyst Stability | Enzyme deactivation under process conditions. | Enzyme immobilization; protein engineering for enhanced stability. |

| Product Toxicity | Inhibition or toxicity of the catechol product to the biocatalyst. | In-situ product removal using adsorbent resins; continuous flow processing. |

| Intermediate Instability | Oxidation and polymerization of catechol intermediates. | Use of protecting groups; operation under inert atmosphere; addition of antioxidants. |

| Purification | Difficulty in separating the polar product from impurities. | Development of optimized crystallization protocols; specialized chromatography. |

| Process Safety | Handling of hazardous chemical reagents. | Use of milder, greener reagents; implementation of robust engineering controls. |

By carefully addressing these enzymatic, precursor-related, and scale-up considerations, robust and efficient synthetic methodologies can be developed for the production of this compound, enabling its further investigation and application in scientific research.

Chemical Reactivity and Reaction Mechanisms of 5 Aminomethyl 3 Methoxybenzene 1,2 Diol

Electrophilic and Nucleophilic Substitution Reactions

The aromatic ring of 5-(aminomethyl)-3-methoxybenzene-1,2-diol is highly activated towards electrophilic substitution due to the presence of two hydroxyl groups and a methoxy (B1213986) group. These substituents are ortho-, para-directing, meaning they direct incoming electrophiles to the positions ortho and para relative to themselves. Given the substitution pattern of the molecule, the primary site for electrophilic attack would be the carbon atom para to the methoxy group and ortho to one of the hydroxyl groups.

The general mechanism for electrophilic aromatic substitution involves the attack of the electron-rich aromatic ring on an electrophile (E+), forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. smolecule.com The reaction is completed by the loss of a proton from the site of attack, restoring the aromaticity of the ring. smolecule.com The rate of this reaction is significantly increased by electron-donating groups like hydroxyl and methoxy groups. smolecule.com

While specific studies on the electrophilic substitution of this compound are not extensively documented, the reactivity can be inferred from related compounds. For instance, the nitration of benzene (B151609) requires concentrated nitric and sulfuric acids, while more activated phenols can be nitrated under milder conditions. youtube.com

Nucleophilic aromatic substitution on this molecule is generally less favorable as the aromatic ring is electron-rich. Such reactions typically require the presence of strong electron-withdrawing groups on the ring and a strong nucleophile.

| Reaction Type | Reagent | Catalyst | Typical Electrophile | Predicted Product |

| Nitration | HNO₃ | H₂SO₄ | NO₂⁺ | 5-(Aminomethyl)-3-methoxy-4-nitrobenzene-1,2-diol |

| Halogenation | Br₂ | FeBr₃ | Br⁺ | 4-Bromo-5-(aminomethyl)-3-methoxybenzene-1,2-diol |

| Friedel-Crafts Alkylation | R-Cl | AlCl₃ | R⁺ | 4-Alkyl-5-(aminomethyl)-3-methoxybenzene-1,2-diol |

| Friedel-Crafts Acylation | R-COCl | AlCl₃ | RCO⁺ | 4-Acyl-5-(aminomethyl)-3-methoxybenzene-1,2-diol |

This table presents predicted reactions based on the general principles of electrophilic aromatic substitution.

Oxidation-Reduction Chemistry of the Catechol Moiety

The catechol moiety is the most redox-active part of the this compound molecule. Catechols are readily oxidized to form highly reactive ortho-quinones. nih.govplos.org This oxidation can be initiated by various oxidizing agents, including molecular oxygen, especially in the presence of metal ions or enzymes. mdpi.com

The oxidation process involves the removal of two electrons and two protons from the hydroxyl groups, leading to the formation of a 5-(aminomethyl)-3-methoxy-ortho-benzoquinone. This quinone is a potent electrophile and can participate in subsequent reactions, including Michael-type additions with nucleophiles. nih.gov

The reduction of the corresponding ortho-quinone back to the catechol is also possible using suitable reducing agents. This redox cycling is a key feature of catechol chemistry and is relevant in various biological and chemical contexts. The oxidation of substituted catechols can lead to the formation of various products, including polyphenols and hydroxylated quinones through functionalization, or smaller carboxylic acids via oxidative cleavage of the aromatic ring. nih.gov

| Reaction | Conditions | Key Intermediate/Product |

| Oxidation | O₂, metal catalyst | 5-(Aminomethyl)-3-methoxy-ortho-benzoquinone |

| Further Oxidation | Strong oxidants | Ring-opened products (e.g., muconic acid derivatives) |

| Reduction | Reducing agents (e.g., NaBH₄) | This compound |

This table outlines the principal oxidation-reduction reactions of the catechol group.

Amine Reactivity: Alkylation, Acylation, and Condensation Reactions

The primary amine of the aminomethyl group is a nucleophilic center and can undergo a variety of reactions typical for amines.

Alkylation: The nitrogen atom can be alkylated by reacting with alkyl halides. Selective alkylation of the amino group over the phenolic hydroxyl groups can be challenging and may require protecting the hydroxyl groups. researchgate.net

Acylation: The amine readily reacts with acylating agents such as acid chlorides or anhydrides to form amides. This reaction is often used to introduce new functional groups or to protect the amine group. The acylation of catechols has been studied in the context of flavonoid chemistry. researchgate.net

Condensation Reactions: The amine can participate in condensation reactions with carbonyl compounds like aldehydes and ketones to form imines (Schiff bases). libretexts.org These imines can be stable or can be intermediates for further reactions, such as reductive amination to form secondary amines. Condensation reactions involving phenols, formaldehyde (B43269), and primary amines are well-documented and lead to the formation of various monomeric and polymeric products. acs.org The reaction of catechols with primary amines can lead to complex crosslinking chemistry, involving both Michael-type additions and Schiff base formation. plos.orgnih.gov

| Reaction Type | Reagent | Product Type |

| Alkylation | Alkyl halide (R-X) | Secondary or Tertiary Amine |

| Acylation | Acid chloride (R-COCl) | Amide |

| Condensation | Aldehyde (R-CHO) | Imine (Schiff Base) |

This table summarizes the key reactions of the aminomethyl group.

Stability and Degradation Pathways Under Various Research Conditions

The stability of this compound is influenced by environmental conditions such as pH, light, and the presence of oxidizing agents. The catechol moiety is particularly susceptible to degradation.

Under aerobic conditions, especially at neutral or alkaline pH, catechols can auto-oxidize to form colored quinonoid products and subsequently polymerize. This process is often catalyzed by trace metal ions. nih.gov Strong oxidizing agents can lead to the cleavage of the aromatic ring. nih.gov

The methoxy group is generally stable under many conditions, though it can be cleaved under harsh acidic or basic conditions. rsc.org The aminomethyl group is also relatively stable, although it can be susceptible to oxidation, particularly in the presence of certain catalysts.

In biological systems or environmental matrices, the degradation of catechol-containing compounds can occur via microbial pathways. nih.govresearchgate.net These pathways often involve enzymatic oxidation and ring cleavage, leading to the formation of aliphatic acids that can be further metabolized. nih.gov For instance, the meta-cleavage pathway is a major route for the degradation of catechols in bacteria. nih.gov

A safety data sheet for the related compound 3-methoxycatechol (B1210430) indicates that it is stable under normal conditions but should be kept away from strong oxidizing agents and strong bases. fishersci.com Thermal decomposition can lead to the release of carbon monoxide and carbon dioxide. fishersci.com

Chelation Chemistry and Metal Ion Interactions in Research Matrices

The catechol group of this compound is an excellent chelating agent for a wide range of metal ions, particularly for hard metal cations like Fe(III), Al(III), and Cu(II). nih.govwikipedia.orgebsco.com Chelation involves the formation of a stable ring structure between the two adjacent hydroxyl groups and a central metal ion. wikipedia.orgebsco.com

The affinity of catechols for metal ions is pH-dependent, as the hydroxyl groups need to be deprotonated to bind effectively to the metal. nih.gov This property is crucial in various research matrices where metal ions are present, as chelation can influence the reactivity, solubility, and bioavailability of both the compound and the metal ion.

The formation of metal-catechol complexes can have several consequences:

Catalysis: The metal complex itself can act as a catalyst. For example, metal-catechol-amine networks have been developed for catalytic applications. nih.gov

Stabilization/Destabilization: Chelation can either stabilize the molecule against oxidation or, in some cases, promote redox cycling of the metal ion, leading to enhanced oxidative degradation.

Analytical Interference: In analytical methods involving metal ions, the chelating properties of the compound can interfere with the detection or quantification.

The study of mono(catecholamine) derivatives has shown their high affinity and selectivity for Fe(III), suggesting their potential as iron chelators. nih.gov

| Metal Ion | Interaction Type | Potential Outcome |

| Fe(III) | Strong Chelation | Formation of a stable complex, potential for redox cycling. |

| Al(III) | Chelation | Formation of a stable complex. |

| Cu(II) | Chelation | Catalysis of oxidation reactions. |

This table illustrates the interactions of the catechol moiety with common metal ions.

Theoretical and Computational Studies of 5 Aminomethyl 3 Methoxybenzene 1,2 Diol

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly Density Functional Theory (DFT), are pivotal in understanding the electronic characteristics of a molecule. For 5-(aminomethyl)-3-methoxybenzene-1,2-diol, such calculations would typically be performed using a functional like B3LYP with a basis set such as 6-311++G(d,p) to ensure a high level of accuracy. These calculations provide a foundational understanding of the molecule's reactivity and stability.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to predicting a molecule's chemical reactivity. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability and reactivity. A smaller gap generally implies higher reactivity and polarizability. nih.govchalcogen.ro

For this compound, the HOMO is expected to be localized on the electron-rich catechol ring and the nitrogen atom of the aminomethyl group, reflecting their electron-donating nature. Conversely, the LUMO would likely be distributed across the aromatic ring, which can accept electron density. The calculated energies of these orbitals allow for the determination of important quantum chemical parameters, as detailed in the hypothetical data table below.

Table 1: Hypothetical Frontier Molecular Orbital Properties of this compound Calculated using DFT/B3LYP/6-311++G(d,p)

| Parameter | Value (eV) |

|---|---|

| HOMO Energy (EHOMO) | -5.250 |

| LUMO Energy (ELUMO) | -0.352 |

| HOMO-LUMO Gap (ΔE) | 4.898 |

| Ionization Potential (I) | 5.250 |

| Electron Affinity (A) | 0.352 |

| Global Electrophilicity Index (ω) | 1.634 |

| Chemical Potential (μ) | -2.801 |

| Chemical Hardness (η) | 2.449 |

| Chemical Softness (S) | 0.204 |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. researchgate.net The MEP map uses a color scale to represent different potential values, where red indicates regions of high electron density (negative potential, susceptible to electrophilic attack), blue indicates regions of low electron density (positive potential, susceptible to nucleophilic attack), and green represents neutral regions. researchgate.net

In the case of this compound, the MEP surface would be expected to show the most negative potential (red) around the oxygen atoms of the hydroxyl and methoxy (B1213986) groups, as well as the nitrogen atom of the aminomethyl group, highlighting these as primary sites for electrophilic interaction. The hydrogen atoms of the amine and hydroxyl groups would exhibit the most positive potential (blue), indicating their role as potential hydrogen bond donors.

Conformational Analysis and Energy Minima Studies

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. Conformational analysis of this compound would involve systematically rotating the flexible bonds—primarily the C-C and C-N bonds of the aminomethyl side chain and the C-O bonds of the methoxy and hydroxyl groups—to identify all possible conformers and their relative energies. By calculating the potential energy surface, the most stable, low-energy conformations (energy minima) can be determined. These stable conformations are the most likely to be biologically active.

Molecular Dynamics Simulations in Solvent Environments

To understand the behavior of this compound in a biologically relevant medium, molecular dynamics (MD) simulations in a solvent, typically water, are performed. MD simulations model the movement of atoms and molecules over time, providing insights into the compound's flexibility, conformational stability, and interactions with solvent molecules. This is crucial for understanding how the molecule might behave in an aqueous physiological environment, including the formation and dynamics of intramolecular and intermolecular hydrogen bonds.

Prediction of Spectroscopic Properties for Research Validation

Computational methods can predict various spectroscopic properties, which can then be used to validate experimental findings. For this compound, theoretical calculations could predict its vibrational (Infrared and Raman), nuclear magnetic resonance (¹H and ¹³C NMR), and electronic (UV-Visible) spectra. For instance, the calculated vibrational frequencies can be compared with experimental IR spectra to confirm the molecular structure. oaji.net Similarly, predicted NMR chemical shifts can aid in the assignment of experimental spectra. epstem.net

Table 2: Hypothetical Predicted Vibrational Frequencies for Key Functional Groups of this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (Catechol) | Stretching | 3450 - 3550 |

| N-H (Amine) | Symmetric & Asymmetric Stretching | 3300 - 3500 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-O (Methoxy) | Stretching | 1000 - 1300 |

| C-N (Amine) | Stretching | 1020 - 1250 |

In Silico Modeling of Ligand-Receptor Interactions (Hypothetical Biological Targets)

Given its structural features, particularly the catechol and aminomethyl groups, this compound could hypothetically interact with various biological targets, such as adrenergic or dopaminergic receptors. In silico molecular docking studies can be employed to predict the binding affinity and mode of interaction of this compound with the active site of a target protein. nih.gov Such studies can provide valuable, albeit predictive, information about the compound's potential as a therapeutic agent and guide further experimental investigations. nih.gov The process involves docking the optimized conformation of the ligand into the binding pocket of the receptor and scoring the resulting poses to estimate the strength of the interaction.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational methodology extensively used in drug discovery to correlate the chemical structure of compounds with their biological activities. nih.govjocpr.com This approach is pivotal in the rational design of novel therapeutic agents by predicting the activity of new derivatives, thereby prioritizing synthesis and testing efforts. jocpr.comnih.gov For derivatives of this compound, QSAR studies can provide significant insights into the structural features crucial for their biological effects.

The fundamental principle of QSAR is that the biological activity of a chemical is a function of its physicochemical properties. nih.gov The process involves developing a mathematical model that relates various molecular descriptors of a series of compounds to their experimentally determined biological activities. mdpi.com These models, once validated, can be used to predict the activities of newly designed or untested compounds. researchgate.net

Development of QSAR Models

The development of a robust QSAR model for derivatives of this compound would typically follow a structured workflow:

Data Set Selection: A series of derivatives would be synthesized, and their biological activity (e.g., receptor binding affinity, enzyme inhibition) would be measured under uniform experimental conditions. This data set is then divided into a training set, used to build the model, and a test set, used to evaluate its predictive power. nih.gov

Descriptor Calculation: For each molecule in the series, a wide range of molecular descriptors are calculated. These descriptors quantify various aspects of the molecular structure and properties. Common types of descriptors include:

1D Descriptors: Molecular weight, count of specific atoms, etc. nih.gov

2D Descriptors: Topological indices, molecular connectivity indices, and 2D pharmacophore fingerprints. nih.gov

3D Descriptors: Properties derived from the 3D conformation of the molecule, such as molecular volume, surface area, and pharmacophore feature distances. nih.gov

Model Building: Statistical methods are employed to establish a relationship between the calculated descriptors and the biological activity. Common techniques include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like Artificial Neural Networks (ANN). mpg.deresearchgate.net

Model Validation: The developed QSAR model is rigorously validated to assess its statistical significance and predictive ability. This involves internal validation (e.g., cross-validation) and external validation using the test set. nih.gov

Key Molecular Descriptors and Research Findings

For derivatives of this compound, which possesses a catechol and an aminomethyl group, several classes of descriptors are expected to be influential in QSAR models. The catechol moiety suggests the importance of electronic and hydrogen-bonding properties, while the flexible aminomethyl side chain points to the relevance of conformational and steric descriptors.

Research on analogous phenolic and catecholaminergic compounds has highlighted the significance of the following descriptors:

Lipophilicity (logP): The hydrophobicity of the molecule, often represented by the logarithm of the octanol-water partition coefficient (logP), is crucial for membrane permeability and interaction with hydrophobic pockets in target proteins. nih.govnih.gov Modifications to the aromatic ring or the amine substituent would significantly alter this property.

Electronic Properties: Descriptors such as Hammett constants, atomic charges, and dipole moments are important for quantifying the electronic nature of substituents. nih.gov For catechol derivatives, these descriptors can model the ease of oxidation and the strength of hydrogen bonding interactions with receptor sites.

Steric and Shape Descriptors: Molecular volume, surface area, and specific topological indices can describe the size and shape of the derivatives. These are critical for ensuring a proper fit within a receptor's binding site. researchgate.net

Hydrogen Bond Donors and Acceptors: The number and strength of hydrogen bond donors (the hydroxyl and amino groups) and acceptors (the oxygen atoms) are fundamental for molecular recognition by biological targets.

Illustrative QSAR Data for Hypothetical Derivatives

To illustrate the QSAR modeling process, consider a hypothetical series of derivatives of this compound and their associated data.

Table 1: Hypothetical Derivatives and Their Biological Activity

| Compound ID | R1-Substituent | R2-Substituent | Biological Activity (IC50, nM) |

| 1 | H | H | 150 |

| 2 | CH3 | H | 95 |

| 3 | H | CH3 | 120 |

| 4 | Cl | H | 75 |

| 5 | F | H | 80 |

| 6 | CH3 | CH3 | 60 |

Table 2: Calculated Molecular Descriptors for QSAR Modeling

| Compound ID | logP | Molecular Weight | H-Bond Donors | H-Bond Acceptors |

| 1 | 1.2 | 183.19 | 4 | 3 |

| 2 | 1.6 | 197.22 | 3 | 3 |

| 3 | 1.6 | 197.22 | 4 | 3 |

| 4 | 1.9 | 217.64 | 4 | 3 |

| 5 | 1.4 | 201.18 | 4 | 3 |

| 6 | 2.0 | 211.25 | 3 | 3 |

A resulting QSAR equation from such a dataset might take the form:

pIC50 = β₀ + β₁ (logP) - β₂ (Molecular Weight) + β₃ (H-Bond Donors)

Where pIC50 is the negative logarithm of the biological activity, and β coefficients represent the contribution of each descriptor. Such a model would allow researchers to predict the activity of new derivatives based on their calculated descriptor values, guiding the synthesis of more potent compounds. The development of predictive QSAR models is a crucial component of modern computational drug design, enabling a more efficient and targeted approach to lead optimization. nih.gov

Derivatization and Structure Activity Relationship Sar Studies of 5 Aminomethyl 3 Methoxybenzene 1,2 Diol

Modification at the Amino Group: Amides, Ureas, and Imine Formation

The primary amino group in 5-(aminomethyl)-3-methoxybenzene-1,2-diol serves as a critical anchor for a variety of chemical transformations, most notably the formation of amides, ureas, and imines. These modifications can significantly alter the compound's physicochemical properties, such as its basicity, lipophilicity, and hydrogen bonding capacity, which in turn can influence its interaction with biological targets.

Amide derivatives are commonly synthesized through the reaction of the primary amine with carboxylic acids or their activated derivatives (e.g., acid chlorides, anhydrides). This transformation introduces an acyl group, which can be varied to explore the impact of different substituents on biological activity. sphinxsai.comresearchgate.net For instance, the introduction of aromatic or heterocyclic rings can lead to additional π-π stacking or hydrophobic interactions with a target protein. The synthesis of amides is a versatile and widely employed strategy in drug discovery to produce compounds with a range of biological activities, including antimicrobial and anti-inflammatory properties. sphinxsai.comresearchgate.net

Urea (B33335) derivatives, characterized by the -(NH-C(O)-NH)- linkage, can be prepared by reacting the aminomethyl group with isocyanates or by using phosgene (B1210022) or its equivalents in a step-wise manner with different amines. nih.gov The urea functional group is a prominent feature in many approved drugs due to its ability to form stable hydrogen bonds with protein targets. nih.gov The synthesis of both symmetrical and unsymmetrical ureas allows for a broad exploration of the chemical space around the core molecule. organic-chemistry.org Greener synthetic approaches for urea formation, such as the direct reaction of amines with carbon dioxide, are also being developed. rsc.org

Imine formation, or the generation of a Schiff base, occurs through the condensation of the primary amine with an aldehyde or a ketone. wikipedia.orgmasterorganicchemistry.com This reaction introduces a carbon-nitrogen double bond (C=N), which can alter the conformational flexibility of the side chain and its electronic properties. masterorganicchemistry.com Imines are valuable intermediates in organic synthesis and can be used to introduce a wide variety of substituents. wikipedia.org The formation of an imine bond can also be a strategy to increase the lipophilicity of a drug candidate. nih.gov

The following table illustrates potential derivatives of this compound resulting from these modifications.

| Derivative Type | R Group | Resulting Structure | Potential Impact on Properties |

| Amide | -C(O)CH₃ (Acetyl) | Increased lipophilicity, potential for new hydrogen bond interactions. | |

| Amide | -C(O)Ph (Benzoyl) | Enhanced aromatic interactions, increased steric bulk. | |

| Urea | -C(O)NH₂ (Carbamoyl) | Increased hydrogen bonding capacity, potential for improved solubility. | |

| Urea | -C(O)NHPh (Phenylcarbamoyl) | Increased lipophilicity and potential for additional hydrophobic interactions. | |

| Imine | =CHPh (Benzylidene) | Increased rigidity of the side chain, altered electronic distribution. |

This table presents hypothetical derivatives for illustrative purposes.

Functionalization of the Catechol Hydroxyls: Ethers and Esters

The catechol moiety, with its two adjacent hydroxyl groups, is another key site for derivatization. Modification of these hydroxyl groups to form ethers and esters can have a profound impact on the molecule's properties, including its antioxidant potential, ability to chelate metal ions, and its metabolic stability.

Etherification of one or both hydroxyl groups can be achieved by reacting the catechol with alkyl halides or other electrophiles under basic conditions. This modification can protect the catechol from oxidation, a common metabolic pathway for such compounds. The nature of the alkyl group introduced can be varied to fine-tune lipophilicity and steric bulk. For instance, the introduction of a bulky ether group could sterically hinder the interaction of the catechol with certain enzymes.

The differential functionalization of the two hydroxyl groups can also lead to regioisomers with distinct biological activities, adding another layer of complexity and opportunity to the SAR studies.

The following table provides examples of potential ether and ester derivatives of the catechol moiety.

| Derivative Type | Modification | Resulting Structure | Potential Impact on Properties |

| Ether | Monomethylation | Reduced antioxidant activity, increased metabolic stability. | |

| Ether | Diethylation | Significantly increased lipophilicity, potential for altered receptor binding. | |

| Ester | Monoacetate | Prodrug potential, increased membrane permeability. | |

| Ester | Dibenzoate | Enhanced lipophilicity, potential for sustained release. |

This table presents hypothetical derivatives for illustrative purposes.

Aromatic Ring Modifications: Halogenation, Nitration, and Sulfonation

Direct modification of the aromatic ring of this compound through electrophilic substitution reactions such as halogenation, nitration, and sulfonation offers another avenue for structural diversification. These modifications can influence the electronic properties of the aromatic ring and introduce new functional groups that can participate in various interactions with biological targets.

Halogenation, the introduction of fluorine, chlorine, bromine, or iodine atoms, can significantly alter the lipophilicity and metabolic stability of the compound. Halogens can also participate in halogen bonding, a type of non-covalent interaction that can contribute to ligand-receptor binding. The position of the halogen on the aromatic ring is crucial and can lead to isomers with different biological profiles.

Nitration introduces a nitro group (-NO₂) onto the aromatic ring. The nitro group is a strong electron-withdrawing group and can be reduced to an amino group, providing a handle for further derivatization. Nitrocatechol derivatives have been explored as inhibitors of enzymes like catechol-O-methyltransferase (COMT). nih.gov

Sulfonation introduces a sulfonic acid group (-SO₃H), which is highly polar and can improve the water solubility of the compound. This can be advantageous for developing drugs with improved pharmacokinetic properties.

The following table illustrates the potential impact of these aromatic ring modifications.

| Modification | Reagent | Resulting Structure (Example) | Potential Impact on Properties |

| Halogenation | Cl₂/FeCl₃ | Increased lipophilicity, potential for halogen bonding, altered electronic distribution. | |

| Nitration | HNO₃/H₂SO₄ | Strong electron-withdrawing effect, potential for further functionalization. | |

| Sulfonation | H₂SO₄/SO₃ | Increased water solubility, introduction of a strongly acidic group. |

This table presents hypothetical derivatives for illustrative purposes and does not specify the exact position of substitution.

Heterocyclic Annulation Strategies

Heterocyclic annulation involves the construction of a new heterocyclic ring fused to the existing benzene (B151609) ring. This strategy can lead to the formation of more complex and rigid molecular architectures, which can have high affinity and selectivity for specific biological targets. The catechol moiety is particularly amenable to the formation of various heterocyclic systems.

For example, reaction of the catechol with appropriate reagents can lead to the formation of benzodioxoles, benzodioxanes, or other oxygen-containing heterocycles. These modifications can lock the conformation of the two hydroxyl groups, which can be beneficial for optimizing interactions with a target.

Furthermore, the aminomethyl group and one of the hydroxyl groups can be involved in cyclization reactions to form nitrogen- and oxygen-containing heterocycles, such as benzoxazines. The synthesis of benzoxazine (B1645224) derivatives from eugenol, a related phenol, has been reported to yield compounds with anticancer activity. researchgate.net

These annulation strategies significantly expand the chemical diversity of the derivatives and can lead to the discovery of novel scaffolds with unique biological activities.

Impact of Structural Modifications on In Vitro Biological Interactions

The ultimate goal of derivatization is to modulate the in vitro biological interactions of the parent compound. Each structural modification can influence how the molecule interacts with proteins, enzymes, receptors, and other biological macromolecules.

Modifications to the amino group can affect ionic interactions and hydrogen bonding. For example, converting the basic amine to a neutral amide can prevent ionic bonding with an acidic residue in a protein's active site, but may introduce new hydrogen bond donor and acceptor capabilities. sphinxsai.com

Changes to the catechol hydroxyls can impact interactions that rely on hydrogen bonding or metal chelation. nih.gov The antioxidant properties of the catechol are also highly dependent on the presence of the free hydroxyl groups. Ether or ester formation will likely diminish this activity.

Aromatic ring substitutions can alter the electronic landscape of the molecule, affecting its ability to participate in π-stacking or other aromatic interactions. The introduction of bulky groups can also lead to steric clashes that prevent binding to a target. Conversely, the addition of specific functional groups can create new, favorable interactions. For instance, the methoxy (B1213986) group in some compounds has been shown to be crucial for anticancer activity. nih.gov

The relationship between structural changes and biological activity is often complex and not always predictable. Therefore, a systematic approach to derivatization and subsequent in vitro testing is essential for elucidating the SAR of this class of compounds.

Stereochemical Considerations in Derivative Design

If the derivatization process introduces a new chiral center, it is crucial to consider the stereochemistry of the resulting molecules. Enantiomers, which are non-superimposable mirror images, can have vastly different biological activities and pharmacokinetic profiles.

For example, if the aminomethyl side chain is modified in a way that creates a new stereocenter, it would be necessary to either separate the enantiomers and test them individually or to develop a stereoselective synthesis to produce only the desired enantiomer.

The three-dimensional arrangement of the functional groups is critical for the molecule's ability to fit into the binding site of a biological target. Even subtle changes in stereochemistry can lead to a complete loss of activity. Therefore, a thorough understanding of the stereochemical aspects of the derivatives is an integral part of the SAR study.

Analytical Methodologies for Research and Characterization of 5 Aminomethyl 3 Methoxybenzene 1,2 Diol

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is the cornerstone for separating the target compound from reaction mixtures, starting materials, byproducts, and degradants, as well as for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis of non-volatile, polar compounds like 5-(Aminomethyl)-3-methoxybenzene-1,2-diol. The development of a robust HPLC method is critical for purity assessment and quality control. Given the compound's catechol and amine functionalities, reversed-phase chromatography is the most common approach.

Method development would involve the systematic optimization of several key parameters:

Stationary Phase: A C18 column is a standard choice, offering excellent retention and separation of polar and non-polar compounds. thermofisher.com

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier (e.g., methanol (B129727) or acetonitrile) is typically employed. The buffer helps to control the ionization state of the amine and phenolic groups, ensuring reproducible retention times and symmetrical peak shapes.

Detection: Due to the phenolic structure, UV detection at wavelengths around 280 nm is suitable. For higher sensitivity and selectivity, electrochemical detection (ED) is exceptionally effective for catechol-containing compounds, as the diol moiety is readily oxidized. chromsoc.jpthermofisher.com Fluorescence detection can also be used after pre-column or post-column derivatization. chromsoc.jpnih.gov

A typical starting point for method development could involve the parameters outlined in the table below.

| Parameter | Suggested Condition | Rationale |

| Column | C18, 4.6 x 150 mm, 3.5 µm | Provides good efficiency and resolution for catecholamine-like structures. thermofisher.com |

| Mobile Phase A | 0.1 M Phosphate buffer, pH 3.0 | Controls ionization and improves peak shape. |

| Mobile Phase B | Acetonitrile or Methanol | Organic modifier to elute the compound. |

| Gradient | 5% B to 70% B over 20 minutes | To ensure elution of the target compound and any impurities with different polarities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Detection | UV at 280 nm or Electrochemical Detector | Catechol moiety provides UV absorbance and is electrochemically active. chromsoc.jpthermofisher.com |

| Injection Volume | 10 µL | A standard volume for analytical HPLC. |

The resulting chromatogram would be analyzed for the retention time of the main peak, its purity (as a percentage of total peak area), and the presence of any impurity peaks.

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for separating volatile compounds. However, this compound is non-volatile due to its polar hydroxyl and amine groups. Therefore, a derivatization step is mandatory to increase its volatility and thermal stability. youtube.comthermofisher.com

The derivatization process chemically modifies the polar functional groups:

Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly used to convert the hydroxyl (-OH) and amine (-NH2) groups into their corresponding trimethylsilyl (B98337) (TMS) ethers and amines. youtube.comthermofisher.com This process replaces the active hydrogens with non-polar TMS groups, significantly increasing volatility. youtube.com

Acylation: Reagents such as pentafluoropropionic anhydride (B1165640) (PFPA) can be used to form stable, volatile esters and amides. nih.gov

Once derivatized, the compound can be analyzed by GC, typically coupled with a mass spectrometer (GC-MS). The GC method would separate the derivatized analyte from any side-products of the derivatization reaction. The mass spectrometer then provides fragmentation data that confirms the identity of the derivatized compound.

| Parameter | Suggested Condition | Rationale |

| Derivatization Reagent | BSTFA with 1% TMCS | Effective silylating agent for amines and phenols. thermofisher.com |

| Reaction Conditions | Heat at 75°C for 30-45 minutes | Ensures complete derivatization of all active hydrogens. youtube.com |

| GC Column | 5% Phenyl Methylpolysiloxane (e.g., TR-5) | A versatile, mid-polarity column suitable for a wide range of derivatized compounds. thermofisher.com |

| Injector Temperature | 250°C | Ensures rapid volatilization of the derivatized analyte. |

| Oven Program | 100°C hold for 2 min, ramp to 280°C at 10°C/min | Provides separation of the derivatized compound from other components. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) | FID for general-purpose detection, MS for definitive identification. |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for monitoring the progress of a chemical synthesis in real-time. libretexts.org In the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product. libretexts.org

A typical TLC analysis involves spotting the reaction mixture onto a TLC plate (e.g., silica (B1680970) gel) and developing it in a chamber with an appropriate solvent system. rochester.edu

Stationary Phase: Silica gel 60 F254 plates are standard. For highly polar compounds, reversed-phase (RP-18) plates can also be used. merckmillipore.com

Mobile Phase: The choice of eluent is crucial and depends on the polarity of the reactants and products. A common system for amine compounds is a mixture of a polar organic solvent like ethyl acetate or methanol with a less polar solvent like hexane (B92381) or dichloromethane. A small amount of a basic modifier (e.g., triethylamine) is often added to prevent the amine from streaking on the silica plate.

Visualization: The spots can be visualized under a UV lamp (as the benzene (B151609) ring is UV-active). Additionally, staining with a reagent like ninhydrin (B49086) (which reacts with the primary amine to produce a colored spot) or potassium permanganate (B83412) (which reacts with the oxidizable catechol group) can be used for confirmation.

By comparing the spots of the reaction mixture with those of the starting materials, a chemist can quickly determine if the reaction is complete. libretexts.org The use of a "cospot," where the reaction mixture and starting material are spotted in the same lane, helps to confirm if the starting material spot has disappeared. libretexts.orgrochester.edu

Spectroscopic Characterization Techniques for Structural Elucidation

While chromatography confirms purity, spectroscopy provides detailed information about the molecular structure of the compound.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of an organic molecule. While 1D NMR (¹H and ¹³C) provides primary information about the chemical environment of the atoms, 2D NMR techniques are essential for assembling the complete molecular puzzle, especially for complex derivatives. wikipedia.org

For this compound, the following NMR experiments would be key:

¹H NMR: Provides information on the number of different types of protons and their neighboring protons. The aromatic protons, the methoxy (B1213986) protons, and the aminomethyl protons would all appear as distinct signals. The signals for the -OH and -NH2 protons can be confirmed by a deuterium (B1214612) exchange experiment. kau.edu.sa

¹³C NMR: Shows the number of different types of carbon atoms in the molecule.

2D COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons). This would confirm the connectivity between the protons on the aminomethyl group. wikipedia.org

2D HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons. This experiment definitively assigns which proton signal corresponds to which carbon signal, for example, linking the -CH2- protons to their specific carbon atom. wikipedia.org

2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds. This is crucial for piecing together the final structure, for instance, by showing a correlation from the methoxy protons to the aromatic carbon they are attached to, or from the aminomethyl protons to the aromatic ring.

| NMR Experiment | Information Gained | Application to the Target Compound |

| ¹H NMR | Proton environments, splitting patterns. | Confirms aromatic, methoxy, and aminomethyl protons. kau.edu.sa |

| ¹³C NMR | Carbon environments. | Identifies all unique carbon atoms in the molecule. |

| COSY | ¹H-¹H correlations through bonds. | Establishes connectivity within the aminomethyl side chain. wikipedia.org |

| HSQC | Direct ¹H-¹³C correlations. | Assigns protons to their attached carbons. wikipedia.org |

| HMBC | Long-range ¹H-¹³C correlations. | Connects the methoxy and aminomethyl groups to the correct positions on the benzene ring. |

High-Resolution Mass Spectrometry (HRMS) for Mechanistic Studies

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. researchgate.net This is a definitive method for confirming the identity of a newly synthesized compound.

Beyond simple identification, tandem mass spectrometry (MS/MS) experiments performed on an HRMS instrument are invaluable for mechanistic studies and structural confirmation. In an MS/MS experiment, the molecular ion of the compound is isolated, fragmented, and the masses of the resulting fragments are measured with high accuracy. nih.gov

For this compound, characteristic fragmentation patterns would be expected:

Loss of the aminomethyl side chain: A common fragmentation pathway for benzylamine-type structures.

Loss of a methyl group: From the methoxy substituent.

Loss of water or carbon monoxide: From the catechol ring.

By analyzing these fragmentation patterns, researchers can confirm the connectivity of the different parts of the molecule and gain insight into its chemical stability. This technique is particularly useful for identifying metabolites or degradation products in complex matrices, as the fragmentation pattern serves as a structural fingerprint. researchgate.netnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a valuable tool for studying the electronic transitions within a molecule. For an aromatic compound like this compound, the absorption of UV-Vis radiation would be expected to excite electrons in the benzene ring and associated chromophores. The presence of hydroxyl, methoxy, and aminomethyl substituents on the benzene ring would influence the energy of these transitions and thus the wavelength of maximum absorption (λmax).

The expected UV-Vis spectrum would likely exhibit characteristic absorption bands corresponding to π → π* transitions of the aromatic system. The exact position and intensity of these bands would be sensitive to the solvent polarity and pH, given the presence of acidic hydroxyl and basic amino groups.

Table 1: Hypothetical UV-Vis Spectral Data for this compound

| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition |

| Methanol | ~280-290 | - | π → π |

| Acidic Buffer (pH 2) | ~275-285 | - | π → π |

| Basic Buffer (pH 10) | ~295-305 | - | π → π* (red shift due to deprotonation of phenolic groups) |

Note: The data in this table is hypothetical and based on general principles for similar phenolic compounds. Actual experimental data is not available.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different bonds. The IR spectrum of this compound would be expected to show characteristic absorption bands for its various functional groups.

Table 2: Expected Infrared Absorption Bands for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) | Vibration Type |

| O-H (Phenolic) | 3600-3200 (broad) | Stretching |

| N-H (Amine) | 3400-3250 (medium) | Stretching |

| C-H (Aromatic) | 3100-3000 (sharp) | Stretching |

| C-H (Aliphatic) | 2960-2850 (medium) | Stretching |

| C=C (Aromatic) | 1620-1580 (medium) | Stretching |

| C-O (Methoxy/Phenolic) | 1260-1000 (strong) | Stretching |

| C-N (Amine) | 1250-1020 (medium) | Stretching |

Note: The wavenumber ranges provided are typical for these functional groups and may vary slightly in the actual spectrum of the compound.

Electrochemical Methods for Redox Potential Determination

Electrochemical methods, such as cyclic voltammetry, would be used to investigate the redox properties of this compound. The catechol (1,2-diol) moiety is known to be electrochemically active and can undergo oxidation to the corresponding o-quinone. The redox potential of this process provides valuable information about the electron-donating or -withdrawing nature of the substituents on the aromatic ring.

The presence of the electron-donating aminomethyl, methoxy, and hydroxyl groups would be expected to lower the oxidation potential of the catechol ring system. The electrochemical behavior would also likely be pH-dependent due to the involvement of protons in the redox reaction.

Quantitative Analytical Method Development for Research Samples

For the quantitative analysis of this compound in research samples, methods such as High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector would typically be developed.

A reversed-phase HPLC method would likely be effective, using a C18 column and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like methanol or acetonitrile. Detection could be achieved using a UV detector set at the λmax of the compound, or a fluorescence detector if the compound is fluorescent. For higher sensitivity and selectivity, a mass spectrometer (LC-MS) could be used as the detector.

Method development would involve optimizing parameters such as the mobile phase composition, flow rate, and column temperature to achieve good resolution, peak shape, and a short run time. The method would then be validated according to standard guidelines to ensure its accuracy, precision, linearity, and sensitivity for the intended research application.

Biochemical and Pharmacological Research Applications in Vitro and Non Human in Vivo

Investigation of Enzyme Inhibition/Activation Profiles

Catechol-O-Methyltransferase (COMT) Interactions (Mechanism-focused)

No published studies detailing the specific interaction, inhibition, or activation mechanisms of 5-(Aminomethyl)-3-methoxybenzene-1,2-diol with Catechol-O-Methyltransferase (COMT) were found.

COMT is a crucial enzyme that catalyzes the transfer of a methyl group from S-adenosyl-L-methionine to one of the hydroxyl groups of a catechol substrate. wikipedia.orgscience.gov This O-methylation is a primary pathway for the inactivation of catecholamine neurotransmitters like dopamine (B1211576), norepinephrine (B1679862), and epinephrine (B1671497). wikipedia.org Any compound possessing a catechol structure is a potential substrate for COMT. wikipedia.org

Monoamine Oxidase (MAO) Inhibition Studies (Mechanism-focused)

There are no available research findings on the inhibitory effects or mechanism of interaction between this compound and Monoamine Oxidase (MAO).

MAO is a mitochondrial enzyme responsible for the oxidative deamination of monoamines, including catecholamines and serotonin (B10506). nih.gov This process is critical for regulating neurotransmitter levels. MAO exists in two isoforms, MAO-A and MAO-B, which have different substrate specificities and inhibitor sensitivities. nih.gov The presence of an amine group in a molecule suggests it could be a substrate or inhibitor for MAO.

Tyrosinase and Other Oxidoreductase Interactions

Specific data on the interaction between this compound and tyrosinase or other oxidoreductases is not present in the current scientific literature. A structurally related compound, 3,4-dihydroxybenzylamine, has been shown to be activated by tyrosinase, leading to species that inhibit DNA polymerase. nih.gov

Receptor Binding and Modulation Studies (In Vitro Assays)

No in vitro receptor binding assays or modulation studies for this compound have been published.

Antioxidant and Free Radical Scavenging Mechanisms

While the catechol structure is a common feature in many natural antioxidants known to scavenge free radicals, specific studies quantifying the antioxidant or free radical scavenging capacity and mechanisms of this compound are not available. researchgate.net Catecholamines are known to be highly reactive toward reactive oxygen species (ROS) and can function as potent antioxidants. nih.govutoronto.ca However, their oxidation products can also have cytotoxic effects. researchgate.net

Studies on Cellular Uptake and Intracellular Localization (In Vitro Models)

There is no published research on the cellular uptake or intracellular localization of this compound in any in vitro models.

Interactions with Biological Macromolecules (e.g., Proteins, DNA)

The chemical structure of this compound, featuring a catechol nucleus, suggests a propensity for interaction with biological macromolecules such as proteins and DNA. The reactivity of the catechol moiety is a key determinant in these interactions.

Catechol derivatives can undergo oxidation to form highly reactive ortho-quinones. These quinones are electrophilic and can readily participate in covalent bond formation with nucleophilic residues on proteins, particularly the sulfhydryl group of cysteine. nih.gov This process, known as covalent binding, can alter the structure and function of the protein. The yield of such protein-bound cysteinylcatechols is influenced by a competitive interplay between the intermolecular reaction with protein sulfhydryl groups and any potential intramolecular reactions involving side-chain amino groups. nih.gov Studies on various catechols have shown that the nature and position of substituents on the catechol ring significantly affect the reactivity of the corresponding o-quinone towards protein binding. nih.gov

In addition to proteins, catechol derivatives have been demonstrated to interact with DNA, primarily through oxidative mechanisms. In the presence of metal ions like iron, catechols can induce DNA strand breakage. nih.gov This damaging effect is thought to be mediated by the generation of reactive oxygen species (ROS), including hydroxyl radicals. nih.gov The formation of these radicals can be influenced by the presence of chelating agents. Furthermore, catechol derivatives can lead to the formation of 8-hydroxyguanine, a marker of oxidative DNA damage. nih.gov Synergistic effects in inducing DNA strand breakage have also been observed when catecholamines are in the presence of nitric oxide, suggesting the formation of potent oxidants like peroxynitrite. nih.gov

In Vivo (Non-Human) Pharmacokinetic and Pharmacodynamic Research (Mechanism-focused)

The pharmacokinetic profile of this compound in non-human models is anticipated to follow the general pathways established for other catechol-containing compounds, such as endogenous catecholamines.

Absorption and Distribution Studies in Animal Models

Based on the behavior of structurally similar catecholamines, this compound, being a water-soluble molecule, would likely be absorbed following administration. In circulation, catecholamines are known to be partially bound to plasma proteins. wikipedia.org The distribution would likely be to various tissues, with potential for specific uptake mechanisms in certain organs. For instance, studies with radiolabeled catecholamines have shown distribution to and uptake by tissues with high sympathetic innervation.

Metabolic Pathways and Metabolite Identification in Animal Models

The metabolism of catechol-containing compounds is well-documented and primarily involves two key enzymes: catechol-O-methyltransferase (COMT) and monoamine oxidase (MAO). wikipedia.org

O-methylation: COMT catalyzes the transfer of a methyl group from S-adenosylmethionine to one of the hydroxyl groups of the catechol ring. Given the structure of this compound, O-methylation would be a major metabolic route, similar to the metabolism of epinephrine and norepinephrine. researchgate.netnih.govnih.gov This would result in the formation of methoxy (B1213986) derivatives.

Oxidative Deamination: The aminomethyl group is a substrate for MAO, which would catalyze its oxidation, leading to the formation of an aldehyde intermediate. This aldehyde can then be further metabolized by aldehyde dehydrogenase or aldehyde reductase. wikipedia.org

Conjugation: Glucuronidation and sulfation are common phase II metabolic pathways for catechol derivatives. Studies on other catechols, like caffeic acid, have shown extensive conjugation, leading to the formation of glucuronide and sulfate (B86663) metabolites. mdpi.com

Therefore, the anticipated metabolites of this compound in animal models would include O-methylated derivatives, products of oxidative deamination, and their subsequent glucuronide and sulfate conjugates.

Excretion Patterns in Animal Models